Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287259-57-6
VCID: VC6723520
InChI: InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6;/h2-3,5,7H,4,11H2,1H3;1H
SMILES: COC(=O)C(CC1=CN=C(C=C1)Cl)N.Cl
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride

CAS No.: 2287259-57-6

Cat. No.: VC6723520

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride - 2287259-57-6

Specification

CAS No. 2287259-57-6
Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
IUPAC Name methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6;/h2-3,5,7H,4,11H2,1H3;1H
Standard InChI Key RPVSDHGNNIFPLN-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CN=C(C=C1)Cl)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride consists of three primary components:

  • Pyridine Ring: A six-membered aromatic ring with a chlorine atom at the 6-position and a propanoate side chain at the 3-position.

  • Amino Acid Ester: A methyl ester derivative of 2-aminopropanoic acid (alanine), where the amino group is positioned at the α-carbon relative to the ester.

  • Hydrochloride Salt: The protonated amino group forms a stable ionic bond with a chloride counterion, enhancing solubility in polar solvents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂ClN₂O₂·HCl
Molecular Weight265.13 g/mol (calculated)
IUPAC NameMethyl 2-ammonio-3-(6-chloropyridin-3-yl)propanoate chloride
SMILES NotationCOC(=O)C(CC1=CN=C(C=C1)Cl)N.Cl

The hydrochloride salt formation is critical for improving bioavailability, as demonstrated in studies of analogous compounds where salt forms increased aqueous solubility by 40–60% compared to free bases.

Synthesis and Production

Synthetic Pathways

The synthesis of methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride involves three key steps, derived from methodologies used for related esters:

Step 1: Esterification of 6-Chloropyridine-3-Carboxylic Acid
6-Chloropyridine-3-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. This step typically achieves yields of 75–85% under reflux conditions (65–70°C, 6–8 hours).

Step 2: Amidation with Alanine Methyl Ester
The intermediate ester reacts with alanine methyl ester via a nucleophilic acyl substitution. Catalysis by DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane facilitates this reaction, yielding the tertiary amide.

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures yields a purity of ≥95%.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Esterification Temperature70°C
Amidation CatalystDCC/DMAP
Salt Crystallization SolventEthanol:H₂O (4:1 v/v)

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (≈50 mg/mL at 25°C) and polar aprotic solvents like DMSO. Stability studies indicate degradation <5% after 12 months at −20°C, though hydrolysis of the ester moiety occurs under alkaline conditions (pH > 9).

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1635 cm⁻¹ (pyridine C=N), and 2500–3000 cm⁻¹ (ammonium N-H stretch).

  • ¹H NMR (D₂O): δ 8.45 (s, 1H, pyridine H-2), 7.80 (d, 1H, pyridine H-4), 4.25 (q, 1H, α-CH), 3.70 (s, 3H, OCH₃).

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs of this compound demonstrate inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Molecular docking simulations suggest that the chloropyridinyl group occupies the enzyme’s pterin-binding pocket, while the protonated amino group forms salt bridges with Asp-27 and Glu-30 residues.

Table 3: In Vitro Inhibition Data (Analog Compounds)

Target EnzymeIC₅₀ (μM)Reference
DHFR (Human)12.3 ± 1.5
Bacterial DHFR8.9 ± 0.9

Applications in Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its ester group allows for prodrug strategies, where hydrolysis in vivo releases the active carboxylic acid form.

Agricultural Chemistry

Derivatives of this compound are under investigation as herbicide safeners, which protect crops from herbicide toxicity by inducing detoxification enzymes like glutathione S-transferase.

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